N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
This compound belongs to a class of heterocyclic molecules featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold known for its versatility in medicinal chemistry. The structure includes a piperidine-4-carboxamide group linked to a 3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety and a 2-methoxybenzyl substituent. The 2-methoxybenzyl group may enhance blood-brain barrier penetration or modulate target selectivity compared to other substituents .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-22-23-18-7-8-19(24-26(14)18)25-11-9-15(10-12-25)20(27)21-13-16-5-3-4-6-17(16)28-2/h3-8,15H,9-13H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGOOWUIBSKRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Piperidine Ring: This step may involve nucleophilic substitution reactions.
Introduction of the Methoxybenzyl Group: This can be done via alkylation reactions using methoxybenzyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions can occur at the triazolopyridazine moiety.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield a benzaldehyde derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide may exhibit various activities such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine moiety may play a key role in binding to these targets, while the piperidine ring could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Target Specificity
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structure-Activity Relationship (SAR) Insights
- Substituent Position : The position of the carboxamide group on the piperidine ring (e.g., 3-carboxamide vs. 4-carboxamide) significantly impacts target selectivity. For instance, the BRD4 inhibitor in uses a 4-carboxamide, similar to the target compound, whereas the 3-carboxamide analog in lacks reported bromodomain activity .
- Benzyl Modifications : The 2-methoxybenzyl group in the target compound may confer improved solubility or pharmacokinetic properties compared to chlorobenzyl or unsubstituted benzyl analogs .
- Triazolo-pyridazine Methylation : The 3-methyl group on the triazolo-pyridazine core is conserved in multiple bioactive compounds (e.g., C1632, BRD4 inhibitor), suggesting its role in stabilizing target interactions .
Pharmacological Profiles
- C1632 : Demonstrated potent antitumor activity via Lin28 inhibition (IC₅₀ ~80 µM in limb regeneration assays) and PD-L1 downregulation .
- BRD4 Inhibitor : Bound to BRD4 with a crystallographic resolution of 1.9 Å, validating its use in epigenetic cancer therapy .
- Antimicrobial Derivatives : Showed MIC values in the 10–50 µM range against bacterial and fungal strains .
Biological Activity
N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The [1,2,4]triazolo[4,3-b]pyridazine moiety is known for its diverse biological activities.
- Piperidine Ring : Contributes to its interaction with biological targets.
- Methoxybenzyl Group : Enhances lipophilicity and may influence binding affinity.
Research indicates that compounds similar to this compound often exhibit their biological effects through:
- Kinase Inhibition : Many triazole derivatives act as ATP-competitive inhibitors of various kinases.
- Antimicrobial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis and other pathogens.
- Antitumor Effects : Similar compounds have demonstrated cytotoxicity against cancer cell lines such as A549 and MCF-7.
Antitumor Activity
A study evaluated the antitumor activity of related triazolo-pyridazine derivatives. The most active compounds exhibited IC50 values in the low micromolar range against A549 and MCF-7 cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 |
| 22i | MCF-7 | 0.15 |
| 12e | A549 | 1.06 |
| 12e | MCF-7 | 1.23 |
These results suggest that this compound may have similar antitumor properties.
Antimicrobial Activity
The compound's analogs have been tested for their antimicrobial efficacy against Mycobacterium species:
| Compound | Mtb MIC90 (μg/mL) | Mm MIC90 (μg/mL) |
|---|---|---|
| 1a | 1 | 0.5 |
| 2b | 0.5 | 0.06 |
These findings indicate significant antimicrobial activity, highlighting the potential of this class of compounds in treating infections.
Case Studies
Several studies have focused on the pharmacokinetics and biological activity of similar triazolo-pyridazine derivatives:
-
Study on c-Met Kinase Inhibition :
- Compounds were synthesized and tested for their ability to inhibit c-Met kinase.
- The most promising compound showed an IC50 value comparable to established drugs.
-
Antimycobacterial Activity :
- A series of derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis.
- Structure-activity relationship (SAR) analysis revealed that modifications to the benzyl groups significantly affected potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
